

# Established Animal Models for Studying the In Vivo Functions of CSF1

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Colony-Stimulating Factor 1 (**CSF1**) is a critical cytokine that regulates the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts. The interaction of **CSF1** with its receptor, **CSF1R** (encoded by the c-fms proto-oncogene), is fundamental to tissue homeostasis, immune response, and development. Dysregulation of the **CSF1/CSF1R** signaling pathway is implicated in various diseases, including inflammatory disorders, cancer, and skeletal diseases. This document provides a detailed overview of established animal models used to investigate the in vivo functions of **CSF1**, complete with experimental protocols and quantitative data summaries.

## Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mice are powerful tools for dissecting the precise roles of **CSF1** and **CSF1R**. These models can be broadly categorized into constitutive knockouts, conditional knockouts, and reporter strains.

### Constitutive Knockout Models

These models feature a permanent, systemic inactivation of the **Csf1** or **Csf1r** gene. They are instrumental in revealing the fundamental roles of **CSF1** signaling in development and homeostasis.

- **Csf1** Knockout (**Csf1**<sup>op/op</sup>) Mouse: This is a naturally occurring inactivating mutation in the **Csf1** gene. These mice are osteopetrotic (hence "op/op") due to a severe deficiency in osteoclasts, which are responsible for bone resorption.<sup>[1][2]</sup> The op/op mouse model has been crucial for demonstrating the essential role of **CSF1** in the development and maintenance of most tissue-resident macrophage populations.<sup>[2][3]</sup>
- **Csf1r** Knockout (**Csf1r**<sup>-/-</sup>) Mouse: Targeted disruption of the **CSF1R** gene results in a phenotype that is very similar to, and in some aspects more severe than, the **Csf1**<sup>op/op</sup> mouse.<sup>[1]</sup> This includes severe osteopetrosis, a profound deficiency in mononuclear phagocytes, and reproductive defects.<sup>[1][4]</sup> The similarity in phenotypes between the ligand and receptor knockouts confirms that the major in vivo effects of **CSF1** are mediated through **CSF1R**.<sup>[1]</sup>

Table 1: Phenotypic Comparison of Constitutive **CSF1** and **CSF1R** Knockout Mice

Feature	Wild-Type (+/+)	Csf1op/op	Csf1r-/-
Bone Phenotype	Normal bone remodeling	Severe osteopetrosis, lack of bone marrow cavity, failure of tooth eruption[1][2]	Severe osteopetrosis, similar to Csf1op/op[1][4]
Macrophage Populations	Normal tissue macrophage densities	Severely reduced F4/80+ macrophages in multiple tissues (e.g., liver, kidney, skin)[1]	Significant reduction in tissue macrophages, often more severe than op/op[1]
Monocytes	Normal circulating levels	Reduced monocyte counts	Reduced monocyte counts
Reproductive Fitness	Fertile	Reduced fertility in both sexes	Reduced fertility in both sexes[4][5]
Growth & Survival	Normal growth	Reduced postnatal growth, shorter lifespan	Reduced postnatal growth, shorter lifespan[5]
Circulating CSF1 Levels	Normal	Normal to slightly elevated	~20-fold elevated due to lack of receptor-mediated clearance[1]

## Conditional Knockout Models

To overcome the developmental defects and lethality associated with constitutive knockouts, conditional models allow for spatial and temporal control of gene deletion.

- **Csf1rflox/flox** Mice: These mice have loxP sites flanking a critical exon (e.g., Exon 5) of the **Csf1r** gene.[4][5] By crossing these mice with a strain expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., Cx3cr1-CreERT2 for microglia and monocytes, Villin-Cre for intestinal epithelial cells), researchers can delete **CSF1R** in specific cell populations or at specific times.[5][6] This approach has been invaluable for studying the role of **CSF1R** in adult tissue macrophages, microglia in neurodegenerative diseases like

Alzheimer's, and in specific cancer contexts, avoiding the severe developmental phenotypes of the full knockout.[6][7]

## Reporter and Fate-Mapping Models

Reporter mice express a fluorescent protein (like EGFP or mApple) under the control of the **Csf1r** promoter, allowing for the visualization and tracking of **CSF1R**-expressing cells in vivo.

- **Csf1r-EGFP (MacGreen) Mice:** In these mice, the **Csf1r** promoter drives the expression of Enhanced Green Fluorescent Protein.[8] This allows for the identification and isolation of macrophages and their precursors from various tissues.[8] It's important to note that in this model, EGFP is also expressed in granulocytes, which express **Csf1r** mRNA but not the surface protein.[8]
- **Csf1r-mApple Mice:** This model uses the red fluorescent protein mApple, providing an alternative to EGFP for multi-color imaging experiments and compatibility with other GFP-based reporter lines.[9] These mice have been used to dissect the differentiation and **CSF1** responsiveness of mononuclear phagocyte populations in situ.[9]

## Pharmacological Models

The administration of inhibitors targeting the **CSF1/CSF1R** axis provides a powerful, transient, and clinically relevant method for studying **CSF1** function. This approach is particularly useful in drug development.

- **Small Molecule **CSF1R** Kinase Inhibitors:** Orally bioavailable small molecules that inhibit the tyrosine kinase activity of **CSF1R** are widely used. Examples include Pexidartinib (PLX3397), PLX5622, and others.[10][11][12] These inhibitors can effectively deplete **CSF1R**-dependent macrophages in various tissues, including the brain (microglia), and are used extensively in preclinical models of cancer, neuroinflammation, and inflammatory diseases.[11][13]
- **Neutralizing Antibodies:** Monoclonal antibodies that block either **CSF1** (e.g., clone 5A1) or the **CSF1R** (e.g., AFS98) can also be used to inhibit signaling.[10][14] Antibody-based inhibition can offer greater specificity compared to some kinase inhibitors that may have off-target effects.[11]

Table 2: Efficacy of Pharmacological **CSF1R** Inhibition on Macrophage Depletion in Mice

Inhibitor	Model/Tissue	Dose & Administration	Efficacy (Macrophage Depletion)	Reference
PLX5622	Lean Mice (Multiple Tissues)	Administered in chow	Microglia: ~95%Colon Macrophages: ~92%Adipose Tissue Macrophages: ~58%Peritoneal Macrophages: ~90%	[11]
Anti-CSF1R Ab (AFS98)	Lean Mice (Multiple Tissues)	Weekly IP injection	Colon Macrophages: ~54%Adipose Tissue Macrophages: ~62%Lung Macrophages: ~29%Peritoneal Macrophages: ~68%	[11]
Pexidartinib (PLX3397)	Pancreatic Cancer Model	IP injection	Significant reduction in Tumor-Associated Macrophages (TAMs)	[10][12]
Anti-CSF1R Ab	MacGreen Reporter Mice	400 µg, IP, 3x/week for 3 weeks	Depletion of resident macrophages in brain, retina, lung, ovary, and uterus	[14]

## Humanized Mouse Models

To test human-specific therapeutics, humanized mouse models are essential. These mice are engineered to express human **CSF1** and/or **CSF1R**, allowing for the in vivo evaluation of drugs that target the human proteins.<sup>[15][16][17]</sup> These models are particularly valuable in immunoncology for testing human-specific anti-**CSF1R** antibodies in the context of a murine tumor microenvironment.<sup>[17][18][19]</sup>

## Experimental Protocols

### Protocol 1: Generation of a Tissue-Specific CSF1R Knockout Mouse (Microglia-Specific Example)

This protocol describes the generation of a tamoxifen-inducible knockout of **CSF1R** specifically in microglia.

Materials:

- **Csf1**<sup>rflox/flox</sup> mice (e.g., C57BL/6J-**Csf1**<sup>rtm1Jwp/J</sup>)<sup>[6]</sup>
- Cx3cr1-CreERT2 mice (e.g., B6.129P2(Cg)-Cx3cr1<sup>tm2.1</sup>(cre/ERT2)Jung/J)<sup>[6]</sup>
- Tamoxifen
- Corn oil

Procedure:

- **Breeding:** Cross homozygous **Csf1**<sup>rflox/flox</sup> mice with Cx3cr1-CreERT2 mice to generate **Csf1**<sup>rflox/+</sup>; Cx3cr1-CreERT2 offspring. Intercross these offspring to generate experimental (**Csf1**<sup>rflox/flox</sup>; Cx3cr1-CreERT2) and control (**Csf1**<sup>rflox/flox</sup>) littermates.
- **Tamoxifen Preparation:** Dissolve tamoxifen in corn oil to a final concentration of 20 mg/mL. This may require warming and vortexing.
- **Tamoxifen Administration:** At the desired age (e.g., 10-12 weeks), administer tamoxifen to the mice via intraperitoneal (IP) injection or oral gavage. A common regimen is 75-100 mg/kg body weight daily for 5 consecutive days.<sup>[6]</sup>

- **Recombination and Washout:** Following the last tamoxifen dose, allow at least 2-4 weeks for Cre-mediated recombination to become effective and for the tamoxifen to be cleared from the system before starting experiments.
- **Verification:** Confirm successful knockout of **CSF1R** in the target cell population (e.g., microglia isolated from the brain) via qPCR for **Csf1r** mRNA, Western blot for **CSF1R** protein, or flow cytometry for surface **CSF1R** (CD115).

## Protocol 2: In Vivo Administration of a CSF1R Inhibitor

This protocol outlines the administration of a small molecule **CSF1R** inhibitor to deplete macrophages.

Materials:

- **CSF1R** inhibitor (e.g., Pexidartinib/PLX3397, PLX5622)
- Vehicle for formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
- Experimental mice (e.g., C57BL/6)
- Oral gavage needles

Procedure:

- **Inhibitor Formulation:** Prepare the inhibitor formulation according to the manufacturer's instructions or literature precedent. For Pexidartinib, a formulation for oral gavage can be made in a vehicle of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80.
- **Dosing:** Administer the inhibitor daily via oral gavage at a dose known to be effective (e.g., 25-50 mg/kg). Alternatively, for inhibitors like PLX5622, the compound can be formulated directly into the mouse chow for ad libitum feeding.[\[11\]](#)
- **Treatment Duration:** Continue treatment for the duration required to achieve the desired effect. Macrophage depletion can be observed within days to weeks, depending on the tissue and the inhibitor used.[\[11\]](#)

- **Monitoring:** Monitor mice for any adverse effects, such as weight loss or changes in behavior.
- **Analysis:** At the end of the experiment, harvest tissues of interest. Analyze macrophage populations using flow cytometry (e.g., staining for F4/80, CD11b, CD68) or immunohistochemistry to confirm depletion.

## Protocol 3: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the standard method for generating macrophages from mouse bone marrow precursors using recombinant **CSF1**.[\[20\]](#)[\[21\]](#)

### Materials:

- Mouse (e.g., C57BL/6, 6-12 weeks old)
- 70% Ethanol
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
- Recombinant mouse **CSF1** (M-CSF)
- Sterile dissection tools, syringes, and needles (25G)
- 100 mm non-tissue culture treated petri dishes
- Cell scraper

### Procedure:

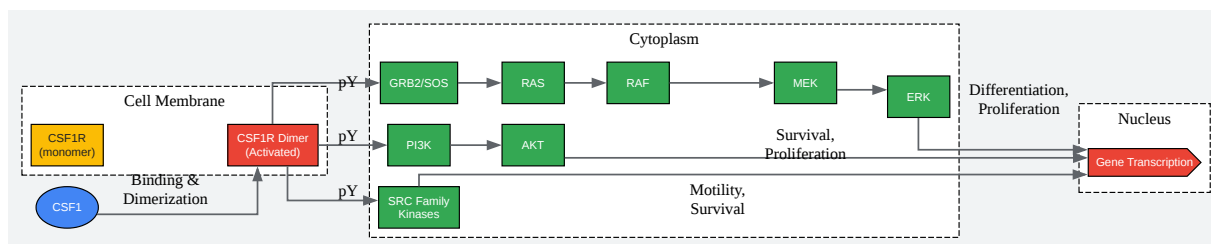
- **Bone Marrow Harvest:** Euthanize the mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, removing all muscle and connective tissue.
- **Cell Isolation:** Cut the ends of the bones and flush the marrow into a sterile tube using a 25G needle and syringe filled with complete RPMI medium. Create a single-cell suspension by gently pipetting up and down.[\[21\]](#)

- Red Blood Cell Lysis (Optional but Recommended): Resuspend the cell pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells. Quench the reaction with excess medium and centrifuge.
- Plating and Differentiation: Resuspend the bone marrow cells in complete RPMI medium containing 20-50 ng/mL of recombinant mouse **CSF1**.[\[22\]](#)[\[23\]](#) Plate the cells onto 100 mm non-tissue culture treated petri dishes. Typically, the marrow from one mouse is plated across 4-5 dishes.
- Incubation: Culture the cells at 37°C in 5% CO<sub>2</sub>.
- Feeding: On day 3 or 4, add fresh, pre-warmed complete RPMI with **CSF1** to the plates.[\[21\]](#)
- Harvesting: By day 7, the cells will have differentiated into a confluent monolayer of adherent macrophages. Harvest the BMDMs by washing with PBS, adding ice-cold PBS/EDTA, incubating on ice for 10 minutes, and then gently scraping. The cells are now ready for downstream experiments.[\[22\]](#)

## Visualizations

### CSF1R Signaling Pathway

The binding of **CSF1** (or IL-34) to **CSF1R** induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for various signaling adaptors, activating downstream cascades like PI3K/AKT, MAPK/ERK, and SRC family kinases, which collectively regulate macrophage survival, proliferation, differentiation, and motility.[\[7\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

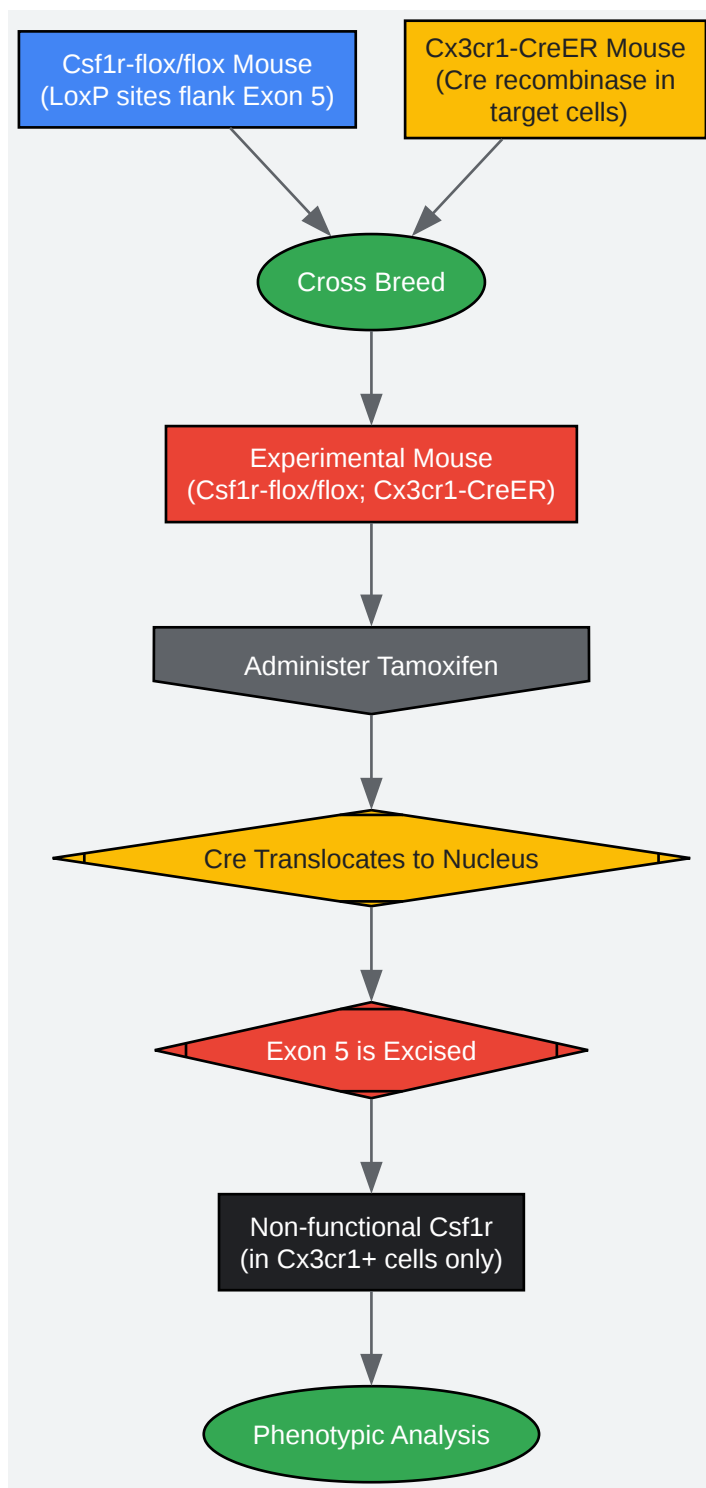


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Caption: Simplified **CSF1R** signaling cascade.

## Experimental Workflow: Conditional Gene Knockout

This diagram illustrates the process of creating and utilizing a tamoxifen-inducible, tissue-specific conditional knockout mouse model to study gene function.

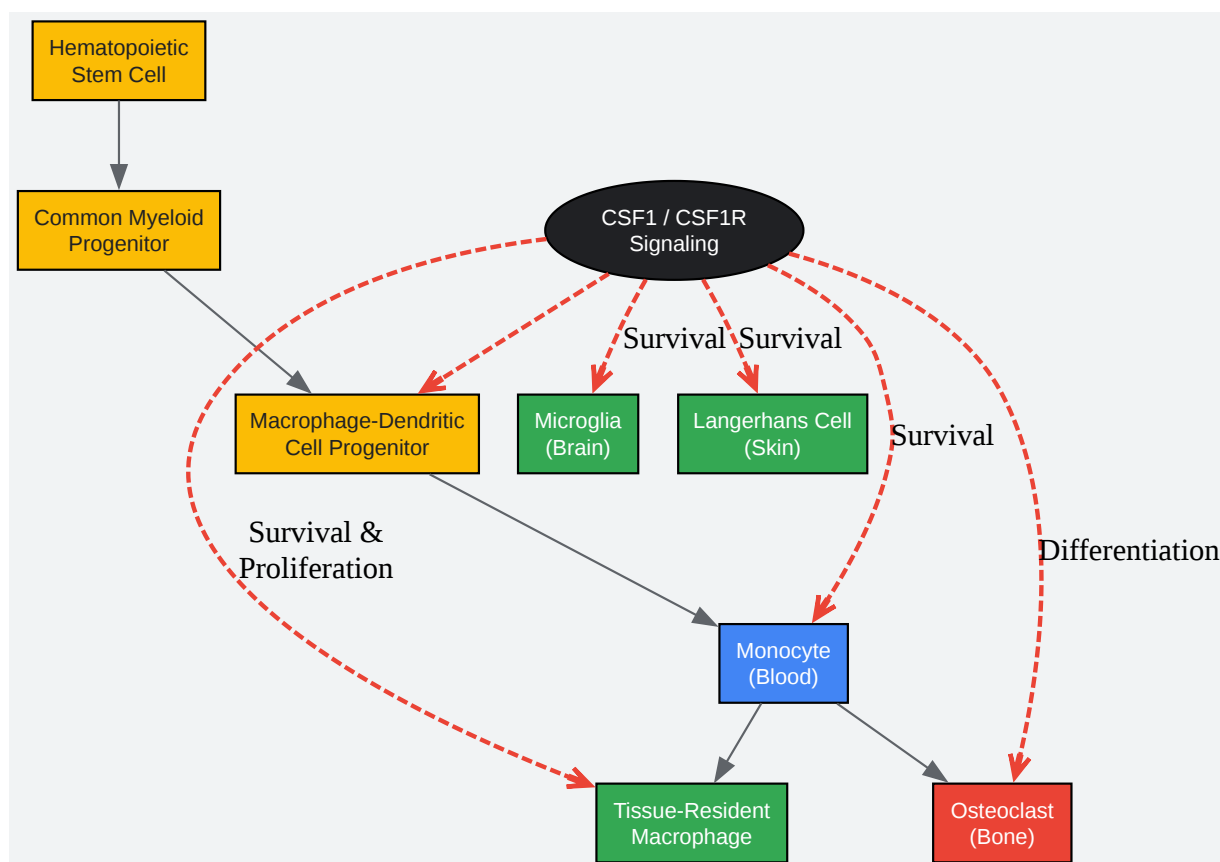


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Caption: Workflow for generating an inducible conditional knockout.

## Logical Relationships of CSF1-Dependent Cells

This diagram shows the central role of **CSF1** in the development and maintenance of various mononuclear phagocyte system (MPS) cells from a common progenitor.



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Caption: **CSF1** is critical for MPS cell development and maintenance.

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